Cas no 1361469-10-4 (2-Methoxy-3-(2,4,6-trichlorophenyl)isonicotinic acid)

2-Methoxy-3-(2,4,6-trichlorophenyl)isonicotinic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Methoxy-3-(2,4,6-trichlorophenyl)isonicotinic acid
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- Inchi: 1S/C13H8Cl3NO3/c1-20-12-10(7(13(18)19)2-3-17-12)11-8(15)4-6(14)5-9(11)16/h2-5H,1H3,(H,18,19)
- InChI Key: OFFOGXFWWQPBPJ-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1C1C(=NC=CC=1C(=O)O)OC)Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 346
- XLogP3: 4.2
- Topological Polar Surface Area: 59.4
2-Methoxy-3-(2,4,6-trichlorophenyl)isonicotinic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013030132-250mg |
2-Methoxy-3-(2,4,6-trichlorophenyl)isonicotinic acid |
1361469-10-4 | 97% | 250mg |
489.60 USD | 2021-05-31 | |
Alichem | A013030132-500mg |
2-Methoxy-3-(2,4,6-trichlorophenyl)isonicotinic acid |
1361469-10-4 | 97% | 500mg |
847.60 USD | 2021-05-31 | |
Alichem | A013030132-1g |
2-Methoxy-3-(2,4,6-trichlorophenyl)isonicotinic acid |
1361469-10-4 | 97% | 1g |
1,549.60 USD | 2021-05-31 |
2-Methoxy-3-(2,4,6-trichlorophenyl)isonicotinic acid Related Literature
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Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
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M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
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Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
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Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
Additional information on 2-Methoxy-3-(2,4,6-trichlorophenyl)isonicotinic acid
Introduction to 2-Methoxy-3-(2,4,6-trichlorophenyl)isonicotinic Acid (CAS No. 1361469-10-4) and Its Emerging Applications in Chemical Biology
2-Methoxy-3-(2,4,6-trichlorophenyl)isonicotinic acid, identified by the chemical identifier CAS No. 1361469-10-4, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of isonicotinic acid derivatives, which are well-known for their role in various biological processes and medicinal chemistry. The presence of a methoxy group at the 2-position and a 2,4,6-trichlorophenyl moiety at the 3-position imparts distinct electronic and steric characteristics, making it a versatile scaffold for further chemical modifications and biological investigations.
The structural motif of 2-methoxy-3-(2,4,6-trichlorophenyl)isonicotinic acid is particularly intriguing because it combines elements that are known to interact favorably with biological targets. The isonicotinic acid core is a well-established pharmacophore found in several FDA-approved drugs, including antibiotics and anti-inflammatory agents. The introduction of chlorine atoms into the phenyl ring enhances the lipophilicity and electron-withdrawing effects, which can modulate the compound's binding affinity to enzymes and receptors. Additionally, the methoxy group provides a site for further functionalization, enabling the synthesis of analogs with tailored biological activities.
In recent years, there has been growing interest in exploring isonicotinic acid derivatives for their potential in addressing unmet medical needs. One of the most promising areas of research is their application as inhibitors of enzymes involved in metabolic pathways relevant to diseases such as cancer, diabetes, and neurodegenerative disorders. For instance, studies have shown that modifications at the 3-position of isonicotinic acid derivatives can significantly alter their inhibitory effects on key enzymes like kinases and cyclases. The compound 2-methoxy-3-(2,4,6-trichlorophenyl)isonicotinic acid has been investigated for its potential as a kinase inhibitor due to its ability to bind to the ATP-binding site of these enzymes with high selectivity.
Moreover, the CAS No. 1361469-10-4 associated with this compound underscores its uniqueness and helps researchers accurately identify and reference it in scientific literature. This standardized identification system is crucial for ensuring reproducibility in experiments and facilitating collaboration across different research groups. The compound's molecular structure also makes it an attractive candidate for computational studies aimed at predicting its biological activity. Advanced computational techniques such as molecular docking and quantum mechanics calculations have been employed to model the interactions between 2-methoxy-3-(2,4,6-trichlorophenyl)isonicotinic acid and its target proteins. These studies have provided valuable insights into the compound's binding mechanism and have guided the design of more potent derivatives.
Recent experimental studies have demonstrated that 2-methoxy-3-(2,4,6-trichlorophenyl)isonicotinic acid exhibits promising anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). These findings are particularly significant given the increasing evidence linking chronic inflammation to various diseases. The ability of this compound to modulate inflammatory pathways suggests its potential as a therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease.
The synthesis of 2-methoxy-3-(2,4,6-trichlorophenyl)isonicotinic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. One common synthetic route begins with the chlorination of a phenol derivative followed by condensation with ethyl cyanoacetate in the presence of a base catalyst. Subsequent functional group transformations, such as methylation and hydrolysis, yield the desired product. Advances in synthetic methodologies have enabled researchers to streamline these processes using greener solvents and more efficient catalysts.
The pharmacokinetic properties of CAS No. 1361469-10-4 are also subjects of intense investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for assessing its clinical potential. Preliminary studies suggest that 2-methoxy-3-(2,4,6-trichlorophenyl)isonicotinic acid exhibits good oral bioavailability and moderate metabolic stability. These characteristics make it a suitable candidate for further development into an oral therapeutic agent.
In conclusion,2-Methoxy-3-(2,4,6-trichlorophenyl)isonicotinic acid (CAS No. 1361469-10-4) represents a fascinating example of how structural modifications can enhance biological activity. Its unique combination of functional groups makes it a versatile scaffold for drug discovery efforts aimed at addressing various diseases. As research continues to uncover new therapeutic applications for this compound,CAS No 1361469104 will undoubtedly play an important role in advancing our understanding of chemical biology and developing novel treatments for human health.
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